molecular formula C5H3F2NO2S B2974369 4-Fluoropyridine-3-sulfonyl fluoride CAS No. 2418731-55-0

4-Fluoropyridine-3-sulfonyl fluoride

Cat. No.: B2974369
CAS No.: 2418731-55-0
M. Wt: 179.14
InChI Key: HWFSZFLZMWHGGI-UHFFFAOYSA-N
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Description

4-Fluoropyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has gained attention due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfonyl fluoride groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyridine-3-sulfonyl fluoride typically involves the introduction of fluorine and sulfonyl fluoride groups onto a pyridine ring. One common method is the nucleophilic substitution of a suitable pyridine derivative with a fluorinating agent, followed by sulfonylation. For example, 4-chloro-3-fluoropyridine can be reacted with potassium fluoride (KF) to introduce the fluorine atom, followed by treatment with sulfuryl fluoride (SO2F2) to form the sulfonyl fluoride group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and efficient purification techniques can enhance yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoropyridine-3-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating reactions with nucleophiles to form covalent bonds. The fluorine atom on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-Fluoropyridine-3-sulfonyl fluoride is unique due to the specific positioning of the fluorine and sulfonyl fluoride groups, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring selective reactivity and stability under various conditions .

Properties

IUPAC Name

4-fluoropyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFSZFLZMWHGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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